molecular formula C47H68I6N2O6 B041213 1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate CAS No. 161466-45-1

1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate

Cat. No. B041213
M. Wt: 1518.5 g/mol
InChI Key: WPURVAFCMUEHIC-KTKRTIGZSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate often involves multi-step chemical processes. For instance, Chehrouri et al. (2020) discuss the synthesis of related compounds through a route involving hydrogenation-hydrazidation of methyl octadec-9-enoate to octadecanoic hydrazide (Chehrouri et al., 2020). Such synthetic routes are complex and require careful control of reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds like 1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate can be intricate, involving various functional groups and stereochemistry. The crystal structure of similar compounds has been determined through techniques like X-ray diffraction, as seen in the work of Ganapathy et al. (2013) (Ganapathy et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature typically include transformations of functional groups, bond formations, and rearrangements. Hartmann et al. (1994) explored the synthesis of related cyclopropene and cyclopropane esters, highlighting the complexity of reactions these compounds can undergo (Hartmann et al., 1994).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubility, are crucial for their practical applications. The study of physical properties often involves spectroscopic methods and thermal analyses, as seen in the work of Sasaki et al. (2002), who studied the redox properties of similar compounds (Sasaki et al., 2002).

Chemical Properties Analysis

Chemical properties like reactivity, stability, and compatibility with other substances are key to understanding the applications of these compounds. Research such as that by Freeman et al. (1996) provides insight into the rearrangement reactions of similar compounds, shedding light on their chemical behavior (Freeman et al., 1996).

Scientific Research Applications

Hepatographic Imaging Agents

A study by Weichert et al. (1986) explored a series of glyceryl 1,3-bis- and 1,2,3-tris[omega-(3-amino-2,4,6-triiodophenyl)alkanoates], which were synthesized, radioiodinated with iodine-125, and evaluated for their ability to selectively localize in the liver for potential use as hepatographic imaging agents. This research aimed at developing compounds that could provide enhanced liver imaging capabilities. Glyceryl 1,2,3-tris[3-(3-amino-2,4,6-triiodophenyl)propionate] displayed rapid and sustained liver specificity, accumulating in the liver at significant concentrations over time, which justifies further studies in higher animal species (Weichert, Groziak, Longino, Schwendner, & Counsell, 1986).

MicroCT Contrast Agent for Liver Imaging

Henning et al. (2008) investigated the imaging characteristics and pharmacokinetics of 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol (DHOG, Fenestra LC), a hepatobiliary contrast agent for microCT in mice. This study aimed to assess DHOG's effectiveness in enhancing liver visualization in microCT imaging. The findings demonstrated marked early postcontrast enhancement of blood and a very high enhancement of the spleen and liver parenchyma, with no significant renal enhancement or excretion observed. The results suggest DHOG is a suitable contrast agent for liver imaging in mice, providing high reproducibility for lesion detection (Henning, Weber, Bauer, Meier, Carlsen, Sutton, Prevrhal, Ziegler, Feußner, Daldrup-Link, & Rummeny, 2008).

properties

IUPAC Name

1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H68I6N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-29-43(58)61-34(32-59-41(56)27-22-18-16-20-25-35-37(48)30-39(50)46(54)44(35)52)33-60-42(57)28-23-19-17-21-26-36-38(49)31-40(51)47(55)45(36)53/h9-10,30-31,34H,2-8,11-29,32-33,54-55H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPURVAFCMUEHIC-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCC1=C(C(=C(C=C1I)I)N)I)COC(=O)CCCCCCC2=C(C(=C(C=C2I)I)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(=O)CCCCCCC1=C(C(=C(C=C1I)I)N)I)COC(=O)CCCCCCC2=C(C(=C(C=C2I)I)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H68I6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate

CAS RN

161466-45-1
Record name DHOG
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161466451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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